molecular formula C57H79F3N14O13 B12109267 (D-Tyr1,N-Me-Phe3)-Neuropeptide FF

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF

Cat. No.: B12109267
M. Wt: 1225.3 g/mol
InChI Key: JPJVZSWYKZEAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF is a synthetic analog of neuropeptide FF, a peptide involved in various physiological processes including pain modulation, cardiovascular regulation, and neuroendocrine functions. This compound is of significant interest due to its potential therapeutic applications and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Tyr1,N-Me-Phe3)-Neuropeptide FF typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole to form peptide bonds.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.

    Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography, ensuring the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF can undergo various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(D-Tyr1,N-Me-Phe3)-Neuropeptide FF has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating pain and other physiological processes.

    Medicine: Potential therapeutic applications in pain management and cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of (D-Tyr1,N-Me-Phe3)-Neuropeptide FF involves binding to specific receptors in the body, such as neuropeptide FF receptors. This binding modulates various signaling pathways, influencing pain perception, cardiovascular function, and neuroendocrine regulation. The molecular targets include G-protein coupled receptors, which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior.

Comparison with Similar Compounds

Similar Compounds

    Neuropeptide FF: The natural peptide from which (D-Tyr1,N-Me-Phe3)-Neuropeptide FF is derived.

    Neuropeptide AF: Another peptide with similar physiological functions.

    Neuropeptide SF: Involved in similar signaling pathways.

Uniqueness

This compound is unique due to its synthetic modifications, which enhance its stability and binding affinity compared to natural neuropeptide FF. These modifications make it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-[[1-[5-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H78N14O11.C2HF3O2/c1-32(2)28-42(67-48(74)37(56)29-35-18-20-36(70)21-19-35)53(79)68(3)44(31-34-14-8-5-9-15-34)52(78)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)50(76)63-38(16-10-26-62-55(60)61)49(75)66-41(47(59)73)30-33-12-6-4-7-13-33;3-2(4,5)1(6)7/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,76)(H,64,77)(H,65,78)(H,66,75)(H,67,74)(H4,60,61,62);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJVZSWYKZEAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H79F3N14O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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